molecular formula C10H11NOS B051978 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane CAS No. 118564-89-9

1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane

Cat. No. B051978
M. Wt: 193.27 g/mol
InChI Key: YPKATNMCYFSXKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves complex reactions that result in the formation of desired structures. For instance, the synthesis and structural characterization of palladium(II) mixed-ligand complexes show intricate coordination modes, indicating the complexity involved in synthesizing compounds with specific structures (Irzoqi et al., 2021). Although not directly related to the exact compound , these studies highlight the methodologies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane has been elucidated using various spectroscopic techniques. For example, X-ray diffraction studies provide detailed insights into the crystal structures, showcasing the importance of structural characterization in understanding compound behaviors (Charanya et al., 2018).

Chemical Reactions and Properties

Research on similar compounds demonstrates their involvement in a range of chemical reactions, highlighting the reactivity and potential utility of 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane. For instance, the formation of benzofuran and 2,3-dihydrobenzofuran derivatives through oxidation reactions indicates the potential for diverse chemical transformations (Schofield et al., 1971).

Physical Properties Analysis

The physical properties of compounds are crucial for determining their suitability for various applications. Studies on compounds with similar structures have focused on properties like crystal systems, space groups, and molecular geometry, which are essential for predicting the behavior of 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane in different environments (Tavman & Sayil, 2013).

Scientific Research Applications

  • Self-Assembly and Liquid Crystalline Phases : Twin tapered bisamides like 1,2-bis[3,4,5-tris(alkan-1-yloxy)benzamido] ethanes form high temperature hexagonal columnar liquid crystalline phases. This suggests potential applications in materials science for creating structured, self-assembling systems (Ungar et al., 1996).

  • Coordination-Driven Self-Assembly in Metallopolymers : Heterometallic ZnII6-LnIII3 macrocycles based on salicylamide imine multidentate ligands show potential for applications in luminescence and molecular recognition. This research demonstrates the ability of these compounds to form complex, structured systems with potential use in sensing and catalysis (Song et al., 2018).

  • Crystal Engineering : The protonated benzimidazole group in compounds like 1,2-bis(1H-benzimidazol-2-yl)ethane forms structured crystal lattices, suggesting applications in crystal engineering and materials design (Matthews et al., 2003).

  • Medical Applications : Schiff base metal complexes derived from compounds like N,N′-(azanediylbis(ethane-2,1-diyl))bis(2-aminobenzamide) show promising anticancer, antioxidant, and antibacterial properties. This highlights potential applications in pharmaceuticals and drug development (El‐Boraey & El-Salamony, 2018).

  • Cytotoxicity and Psychotropic Activity : N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrate significant cytotoxic effects against tumor cell lines, along with marked sedative action and anti-inflammatory activity. This suggests their potential use in developing new therapeutic agents (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKATNMCYFSXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane
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1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane
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1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane
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Reactant of Route 6
1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane

Citations

For This Compound
1
Citations
X Guinchard, JN Denis - The Journal of Organic Chemistry, 2008 - ACS Publications
A new class of α-aromatic-N-hydroxylamines has been prepared by reaction of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates with aromatic and heteroaromatic Grignard reagents…
Number of citations: 27 pubs.acs.org

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